molecular formula C9H9N3 B11917789 7-Methylquinoxalin-5-amine

7-Methylquinoxalin-5-amine

Cat. No.: B11917789
M. Wt: 159.19 g/mol
InChI Key: HHHCVAWXYCRRBP-UHFFFAOYSA-N
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Description

7-Methylquinoxalin-5-amine is a heterocyclic aromatic compound derived from the quinoxaline scaffold, featuring a methyl group at position 7 and an amine group at position 5. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

7-methylquinoxalin-5-amine

InChI

InChI=1S/C9H9N3/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3

InChI Key

HHHCVAWXYCRRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes:

    Step 1: Condensation of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst to form 7-methylquinoxaline.

    Step 2: Nitration of 7-methylquinoxaline to introduce a nitro group at the 5th position.

    Step 3: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 7-Methylquinoxalin-5-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoxalin-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.

Major Products:

    Oxidation: 7-Methylquinoxalin-5-nitroso or 7-Methylquinoxalin-5-nitro.

    Reduction: 7-Methyl-1,2-dihydroquinoxalin-5-amine.

    Substitution: 7-Methylquinoxalin-5-halide derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Methylquinoxalin-5-amine has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds derived from 7-methylquinoxaline exhibit IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, indicating strong anticancer properties compared to standard treatments like doxorubicin .

Case Study: Anticancer Activity

  • Cell Lines Tested : HCT-116, MCF-7
  • IC50 Values :
    • HCT-116: 1.9 µg/mL
    • MCF-7: 2.3 µg/mL
    • Doxorubicin (control): 3.23 µg/mL

This suggests that further exploration of quinoxaline derivatives could lead to the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that various derivatives display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Table: Antimicrobial Activity of Quinoxaline Derivatives

CompoundActivity TypeMIC (µg/mL)
7-Methylquinoxalin-5-amineAntibacterial6.25
Compound XAntifungal12.50

These findings highlight the potential of 7-methylquinoxalin derivatives in treating infections caused by resistant strains.

Biological Mechanisms

The mechanism of action for 7-methylquinoxalin-5-amine is believed to involve interactions with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in cancer progression and microbial growth.

Mechanism Insights

  • Target Interactions :
    • Inhibition of DNA synthesis
    • Disruption of protein function

Industrial Applications

In addition to its biological applications, 7-methylquinoxalin-5-amine serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Mechanism of Action

The mechanism of action of 7-Methylquinoxalin-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to 7-methylquinoxalin-5-amine, differing in substituent positions or functional groups:

Compound Name Parent Structure Substituents Molecular Formula Molecular Weight Key Features
7-Methylquinoxalin-5-amine Quinoxaline Methyl (C7), Amine (N5) C9H9N3 159.19 g/mol* Methyl at C7 may enhance lipophilicity; amine at N5 enables hydrogen bonding
8-Methylquinoxalin-5-amine Quinoxaline Methyl (C8), Amine (N5) C9H9N3 159.19 g/mol* Positional isomer; methyl at C8 alters steric and electronic effects compared to C7
2-Methoxyquinoxalin-5-amine Quinoxaline Methoxy (C2), Amine (N5) C9H9N3O 175.19 g/mol Methoxy group introduces polarity and electron-donating effects at C2
5-Methoxyquinolin-7-amine Quinoline Methoxy (C5), Amine (C7) C10H10N2O 174.20 g/mol Quinoline backbone with distinct substitution pattern; differs in nitrogen arrangement

*Molecular weight calculated theoretically for quinoxaline derivatives.

Physicochemical Properties

  • Lipophilicity: The methyl group in 7-methylquinoxalin-5-amine increases lipophilicity compared to methoxy-substituted analogs (e.g., 2-methoxyquinoxalin-5-amine), which may influence membrane permeability .
  • Steric Hindrance: Methyl at C7 (7-methylquinoxalin-5-amine) vs. C8 (8-methylquinoxalin-5-amine) may differentially affect binding to biological targets due to spatial orientation .

Biological Activity

7-Methylquinoxalin-5-amine is a member of the quinoxaline family, which is known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and metabolic disorders. This article reviews the biological activity of 7-methylquinoxalin-5-amine, highlighting its mechanisms of action, synthesis, and relevant case studies.

Synthesis of 7-Methylquinoxalin-5-amine

The synthesis of 7-methylquinoxalin-5-amine typically involves the condensation of 2-amino-3-methylpyridine with appropriate carbonyl compounds. The reaction conditions can vary, but common methods include using acid catalysts or heat to facilitate the formation of the quinoxaline ring. The yield and purity of the synthesized compound can be optimized through various purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

7-Methylquinoxalin-5-amine exhibits significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacteria and fungi. For instance, it has been tested against Escherichia coli and Pseudomonas aeruginosa , where it displayed notable inhibitory effects. The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoxaline ring can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of 7-methylquinoxalin-5-amine has been explored in various cancer cell lines. It has shown efficacy against liver carcinoma (HEPG2) cells, with studies indicating that it can inhibit cell growth significantly at concentrations around 500 μg/mL. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Compound Cell Line IC50 (μg/mL) Mechanism
7-Methylquinoxalin-5-amineHEPG2~500Apoptosis induction

Enzyme Inhibition

Recent research has highlighted the role of 7-methylquinoxalin-5-amine as an inhibitor of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In silico studies suggest that the compound binds effectively to these enzymes, potentially offering therapeutic benefits for managing diabetes by delaying carbohydrate absorption .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of quinoxaline derivatives, 7-methylquinoxalin-5-amine was found to exhibit a broad spectrum of activity against both gram-positive and gram-negative bacteria. The compound's lipophilicity was identified as a critical factor contributing to its enhanced permeability across microbial membranes, leading to increased antimicrobial efficacy .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that 7-methylquinoxalin-5-amine effectively inhibited cell proliferation. A notable decrease in viability was observed in HEPG2 cells treated with the compound, suggesting its potential as an anticancer agent. Further investigations into its mechanism indicated that it may act through pathways involving apoptosis and inhibition of cell cycle progression .

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